1-Hexyne

Overview

Description

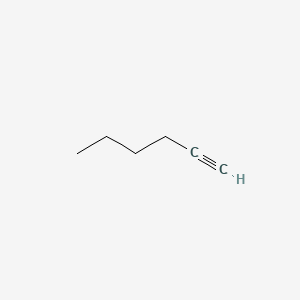

1-Hexyne, also known as n-butylacetylene, is an alkyne with the molecular formula C₆H₁₀. This organic compound consists of a six-carbon chain with a terminal carbon-carbon triple bond, characteristic of alkynes. It is a colorless liquid at room temperature with a distinctive, somewhat unpleasant odor .

Preparation Methods

1-Hexyne can be synthesized through various methods. One common synthetic route involves the reaction of monosodium acetylide with butyl bromide:

NaC2H+BrC4H9→HC2C4H9+NaBr

This reaction illustrates the behavior of terminal alkylacetylenes . Industrial production methods often involve similar alkylation reactions, ensuring the availability of this compound for various applications.

Chemical Reactions Analysis

1-Hexyne undergoes several types of chemical reactions, including:

Addition Reactions: The triple bond in this compound makes it highly reactive, allowing for addition reactions with halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen bromide).

Polymerization: The compound can undergo polymerization reactions, making it valuable in the production of plastics and resins.

Alkylation: The relatively acidic terminal hydrogen atom allows for alkylation reactions through deprotonation.

Scientific Research Applications

Organic Synthesis

1-Hexyne serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules. Its triple bond allows for unique reactivity patterns that are exploited in various chemical transformations.

Synthesis of Tricyclic Compounds

A notable application involves the synthesis of tricyclic azepinoisoindolinones. In this process, this compound undergoes hydrozirconation followed by ring-closing metathesis, which facilitates the formation of intricate molecular architectures. This method highlights the compound's utility in creating complex structures essential for drug development and other applications .

Catalysis

This compound is also significant in catalytic processes, particularly in hydrogenation reactions where it acts as a model compound for studying acetylene derivatives.

Selective Hydrogenation Studies

Research has demonstrated that this compound can be selectively hydrogenated to produce 1-hexene using various catalysts. For instance, palladium-copper and palladium-tungsten supported on alumina have shown superior performance in converting this compound under specific conditions (1.5 bar and 40 °C). The palladium-tungsten catalyst exhibited over 90% selectivity for 1-hexene at complete conversion of this compound, emphasizing its efficiency in industrial applications .

| Catalyst | Conversion (%) | Selectivity to 1-Hexene (%) |

|---|---|---|

| Pd-Cu/Al2O3 | Varies | <90 |

| Pd-W/Al2O3 (Pd/W=1) | 100 | >90 |

Materials Science

In materials science, this compound is utilized to enhance the properties of polymers and other materials.

Polymer Crosslinking

Research indicates that this compound can be employed in the crosslinking of ultrahigh molecular weight polyethylene (UHMWPE). This process improves wear resistance and toughness through ionizing radiation crosslinking methods . The incorporation of this compound into polymer matrices can lead to enhanced mechanical properties suitable for biomedical applications.

Medicinal Chemistry

The compound's reactivity also finds applications in medicinal chemistry, particularly in developing new therapeutic agents.

Antifungal Activity Studies

In one study, symmetrical 1,4-disubstituted-1,2,3-bistriazoles derived from this compound were evaluated for their antifungal properties against various pathogens. The results indicated promising activity against trypanosomatids, suggesting potential applications in treating diseases like leishmaniasis .

Case Study: Hydrogenation Process Optimization

A detailed study investigated the optimization of hydrogenation processes using different catalyst compositions. The findings revealed that varying the metal ratios significantly impacted both conversion rates and product selectivity. Specifically, the Pd-W/Al2O3 catalyst at a Pd/W ratio of 1 demonstrated optimal performance, achieving high selectivity while maintaining stability under operational conditions .

Case Study: Polymer Enhancement

Another case study focused on improving UHMWPE through chemical crosslinking with this compound. The results showed substantial enhancements in wear resistance and mechanical strength, making it suitable for orthopedic implants and other high-performance applications .

Mechanism of Action

The reactivity of 1-Hexyne is primarily due to its carbon-carbon triple bond. This bond can be broken by adequate energy input, such as heat or a catalyst, facilitating various reactions like addition, polymerization, and oxidation . The terminal hydrogen atom’s acidity also plays a crucial role in its reactivity, allowing for deprotonation and subsequent alkylation reactions .

Comparison with Similar Compounds

1-Hexyne can be compared with other similar compounds, such as:

3-Hexyne: Another isomer with the triple bond between the third and fourth carbon atoms.

3-Methylpent-1-yne: A branched isomer with a similar molecular formula but different structural arrangement.

4-Methylpent-1-yne: Another branched isomer with the triple bond at the first carbon.

This compound’s uniqueness lies in its terminal alkyne structure, which imparts distinct reactivity and properties compared to its isomers and other alkynes.

Biological Activity

1-Hexyne, an alkyne with the molecular formula C₆H₁₀, is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in organic synthesis.

This compound is characterized by a triple bond between the first and second carbon atoms in its chain. This structural feature contributes to its reactivity and biological interactions. The compound is typically synthesized through various methods, including dehydrohalogenation of alkyl halides or through the reaction of acetylene with appropriate alkyl groups.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study on the antimicrobial activity of hexane extracts from different plant sources revealed that compounds similar to this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these extracts were found to be as low as 0.625 mg/mL against S. aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound Extracts

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.625 | 2.5 |

| Escherichia coli | 1.25 | 5.0 |

| Bacillus cereus | 0.625 | 2.5 |

| Proteus vulgaris | 1.25 | 5.0 |

Cytotoxic Effects

The cytotoxicity of this compound has also been evaluated in various cancer cell lines, including SK-LU-1 (lung cancer), Hep G2 (liver cancer), and MCF7 (breast cancer). Studies indicate that while this compound exhibits weak cytotoxic activity against these cell lines, it has shown potential for further development in cancer therapeutics .

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| SK-LU-1 | >100 |

| Hep G2 | >100 |

| MCF7 | >100 |

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is similar to other alkyne compounds that have been studied for their antibacterial properties . Additionally, the weak cytotoxic effects observed in cancer cell lines suggest that further investigation into the apoptotic pathways influenced by this compound could provide insights into its potential therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various plant extracts containing alkyne derivatives, researchers found that hexane fractions enriched with compounds like this compound demonstrated significant inhibition zones against Bacillus cereus and Streptococcus pyogenes. The study highlighted the potential use of these extracts in developing natural antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of alkyne compounds on breast cancer cells revealed that while many compounds displayed minimal activity, those structurally similar to this compound showed promise as lead compounds for further modification and testing .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Hexyne in laboratory settings?

- Methodological Answer : When handling this compound, researchers must prioritize ventilation to avoid inhalation of vapors. Use explosion-proof equipment and grounding techniques to prevent electrostatic discharge. Personal protective equipment (PPE), including nitrile gloves (tested under EN374 standards), safety goggles, and flame-resistant lab coats, is mandatory. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention . Storage requires inert gas (e.g., argon) to prevent degradation, and containers must be sealed upright in cool, dry environments .

Q. How can this compound be synthesized and characterized for purity in academic research?

- Methodological Answer : this compound is typically synthesized via dehydrohalogenation of 1,2-dibromohexane using a strong base (e.g., KOH). Characterization involves gas chromatography (GC) to assess purity and nuclear magnetic resonance (NMR) spectroscopy to confirm structure (e.g., terminal alkyne proton at δ ~1.9–2.1 ppm). Infrared (IR) spectroscopy identifies the C≡C stretch (~2100–2260 cm⁻¹). For novel compounds, elemental analysis and mass spectrometry (MS) provide additional validation .

Properties

IUPAC Name |

hex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHIBGNXEGJPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28827-85-2 | |

| Record name | 1-Hexyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28827-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30870753 | |

| Record name | 1-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

133.0 [mmHg] | |

| Record name | 1-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

693-02-7, 26856-30-4 | |

| Record name | 1-Hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026856304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEXYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FZF2F38F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.